(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Overview
Description
“(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolo[3,2-c]pyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a related compound, is available in the NIST Chemistry WebBook . It’s a bicyclic compound consisting of a pyrazole and a pyridine ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .Scientific Research Applications
Catalysis and Kinetics : This compound has been involved in the synthesis of ruthenium-cymene containing pyridine-derived aldiimine ligands. These ligands have been applied in the transfer hydrogenation of aryl ketones, showing good catalytic activity and kinetics studies (Ramos et al., 2019).
Synthesis of Schiff Bases : It's used in the generation of Schiff bases, which are essential intermediates in organic synthesis. For instance, aniline reacted with aromatic heterocyclic aldehydes like 1H-pyrrole-2-carbaldehyde to form Schiff bases, which have various applications, including in synthetic chemistry (Jirjees, 2022).
Corrosion Inhibition : Research indicates that Schiff bases derived from this compound, when used in combination with imidazo(1,2-a)pyridine, can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in materials science and industrial processes (Aatiaoui et al., 2021).
Carbon Dioxide Binding : The compound has been used in the synthesis of rhenium(I) triscarbonyl complexes, which demonstrate the ability to bind CO2 via metal-ligand cooperation. This research is particularly relevant in the context of CO2 capture and environmental chemistry (Stichauer et al., 2017).
Antibacterial Studies : It has been utilized in the synthesis of N-substituted [5-(1H-1, 2, 4-Triazol-5yl)pyridine-2-YL]methanimine derivatives, which were evaluated for their antibacterial activities, indicating potential applications in pharmaceutical and medical research (Mullani & Disouza, 2015).
Polymer Synthesis : The compound has been involved in the bromination of polymer N-Brom-(phenyl-4-vinylphenyl)methanimines, which can be used in various polymerization reactions, indicating its role in polymer chemistry and material science (Manecke & Stärk, 1975).
properties
IUPAC Name |
(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRWGZEKVXBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C=N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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